5-Ciano-2-pirazincarboxilato de metilo

Descripción general

Descripción

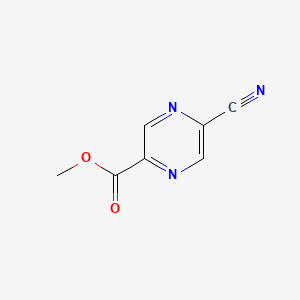

Methyl 5-cyanopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

Methyl 5-cyanopyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a building block in material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyanopyrazine-2-carboxylate typically involves the reaction of 5-cyanopyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of methyl 5-cyanopyrazine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-cyanopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazine-2,5-dicarboxylic acid derivatives.

Reduction: 5-aminopyrazine-2-carboxylate derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of methyl 5-cyanopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-cyanopyrazine-2-carboxylate: C7H5N3O2

5-cyanopyrazine-2-carboxylic acid: C6H3N3O2

Methyl pyrazine-2-carboxylate: C6H6N2O2

Uniqueness

Methyl 5-cyanopyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrile and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Methyl 5-cyanopyrazine-2-carboxylate (MCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 5-cyanopyrazine-2-carboxylate has the chemical formula and features a pyrazine ring substituted with a cyano group and a carboxylate ester. Its structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Antiproliferative Activity

MCP has been investigated for its antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship of pyridine derivatives, indicating that similar compounds exhibit promising anticancer properties. The IC50 values (the concentration required to inhibit cell growth by 50%) for derivatives related to MCP were reported, demonstrating varying levels of biological activity across different cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| MCP Derivative A | HeLa | 4.3 |

| MCP Derivative B | MDA-MB-231 | 9.0 |

| MCP Derivative C | HepG2 | 0.069 |

| MCP (parent compound) | Various | Not specified |

The data suggests that modifications to the methyl and hydroxyl groups significantly influence the antiproliferative activity, with certain substitutions leading to decreased IC50 values, thus enhancing potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of MCP derivatives have also been explored. Research indicates that certain analogs exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

The biological activity of MCP is attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrile and ester functional groups can engage in hydrogen bonding and electrostatic interactions, which may modulate the activity of these targets. For example, the compound has been studied as a precursor in the synthesis of antiplasmin drugs, where it plays a role in inhibiting fibrinolysis .

Synthesis and Derivatives

MCP serves as a crucial building block for synthesizing more complex molecules with enhanced biological activities. The synthetic routes often involve:

- Hydrogenation : Converting nitrile groups to amines.

- Alkaline Hydrolysis : Transforming esters into acids or other functional groups.

These synthetic strategies are pivotal for developing novel pharmacologically active compounds derived from MCP .

Study on Antiplasmin Activity

In a specific study aimed at evaluating antiplasmin agents derived from MCP, researchers synthesized several aza analogs. Although none surpassed the efficacy of Tranexamic acid, some exhibited improved activity compared to their parent compounds. This underscores the potential of structural modifications in enhancing therapeutic effectiveness.

Insulino-Mimetic Activity

Metal complexes formed with MCP derivatives have demonstrated insulino-mimetic properties. For instance, vanadium complexes with 5-cyanopicolinate exhibited higher insulin-mimetic activity than their counterparts without metal coordination, suggesting that metal incorporation can enhance biological functions .

Propiedades

IUPAC Name |

methyl 5-cyanopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJBPQGVYKLSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.